![molecular formula C14H20O5 B12622068 Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]- CAS No. 919530-80-6](/img/structure/B12622068.png)
Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]-: is a chemical compound known for its unique structure and properties. It is characterized by the presence of a hydroxyphenyl group and diethoxyethoxy substituents, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]- typically involves the reaction of appropriate phenolic compounds with diethoxyethane under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]- involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The diethoxyethoxy substituents may enhance the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Similar structure but with a methoxy group instead of diethoxyethoxy.
Ethanone, 2,2-dimethoxy-1,2-diphenyl-: Contains dimethoxy and diphenyl groups, differing in both structure and properties
Uniqueness
Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]- is unique due to its specific substituents, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
919530-80-6 |
|---|---|
Formule moléculaire |
C14H20O5 |
Poids moléculaire |
268.30 g/mol |
Nom IUPAC |
1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C14H20O5/c1-4-17-13(18-5-2)9-19-12-8-6-7-11(16)14(12)10(3)15/h6-8,13,16H,4-5,9H2,1-3H3 |
Clé InChI |
IZWITKNTJNNCPN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(COC1=CC=CC(=C1C(=O)C)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



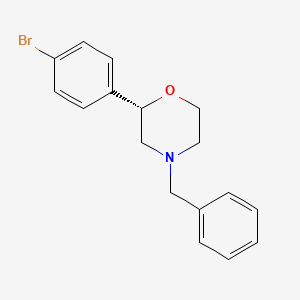

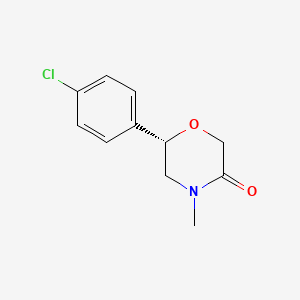
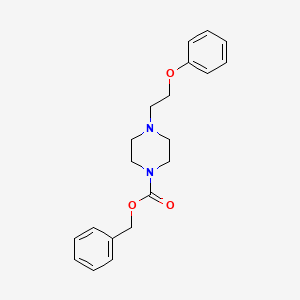
methanone](/img/structure/B12622015.png)
![(S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone](/img/structure/B12622016.png)

![3-[6-(5-Phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B12622029.png)
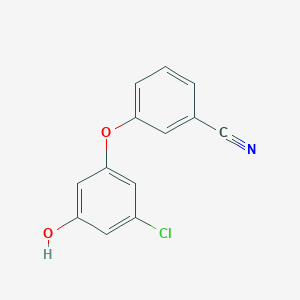
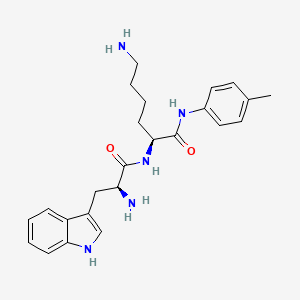
![6-chloro-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12622054.png)
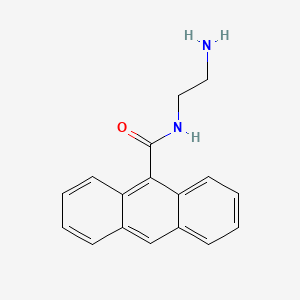
![3-[(3aR,6aS)-5-[(2-chlorophenyl)methyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12622079.png)
